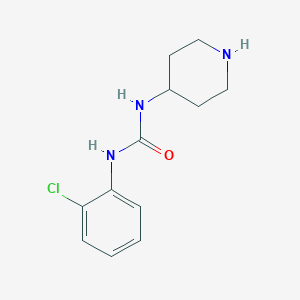
1-(2-Chlorophenyl)-3-piperidin-4-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-piperidin-4-ylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the class of phenylurea derivatives. CPPU is a white crystalline solid that is soluble in water and has a molecular weight of 268.76 g/mol. CPPU is widely used in the agricultural industry to increase fruit set, improve fruit quality, and enhance plant growth. CPPU has also been studied for its potential applications in scientific research.
Mecanismo De Acción
1-(2-Chlorophenyl)-3-piperidin-4-ylurea works by stimulating cell division and elongation, which leads to increased plant growth and fruit development. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea also promotes the synthesis of cytokinins, which are plant hormones that regulate cell division and differentiation. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to affect the expression of genes involved in plant growth and development, including genes encoding for enzymes involved in cell wall synthesis and cell division.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to have a number of biochemical and physiological effects on plants. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to increase the activity of antioxidant enzymes, which protect plants from oxidative stress. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has also been shown to increase the concentration of soluble sugars and organic acids in fruits, which can improve fruit quality. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to affect the composition of plant cell walls, which can affect plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has a number of advantages for use in lab experiments. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a stable compound that can be easily synthesized and purified. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is also highly soluble in water, which makes it easy to prepare solutions for use in experiments. However, 1-(2-Chlorophenyl)-3-piperidin-4-ylurea can be expensive to produce and may have variable effects on different plant species and cultivars.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Chlorophenyl)-3-piperidin-4-ylurea. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the effects of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea on different plant species and cultivars. Additionally, the mechanisms of action of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea could be further elucidated to better understand how this compound affects plant growth and development. Finally, the potential applications of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea in other areas of research, such as tissue engineering and regenerative medicine, could be explored.
Métodos De Síntesis
1-(2-Chlorophenyl)-3-piperidin-4-ylurea can be synthesized by a variety of methods, including the reaction of 2-chloroaniline with phosgene followed by reaction with piperidine and urea. Another method involves the reaction of 2-chloroaniline with piperidine and cyanic acid followed by reaction with hydrochloric acid and sodium hydroxide. The synthesis of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a complex process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been studied for its potential applications in scientific research, particularly in the field of plant physiology. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to increase fruit set and improve fruit quality in a variety of crops, including grapes, kiwifruit, and apples. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has also been studied for its potential use in tissue culture and micropropagation of plants. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to enhance shoot regeneration and increase the number of adventitious roots in plant tissue cultures.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCSOHVZNNTEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-piperidin-4-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
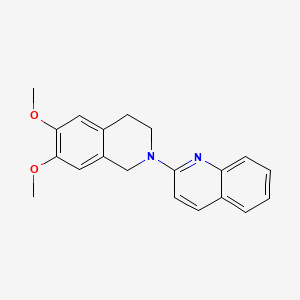
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)

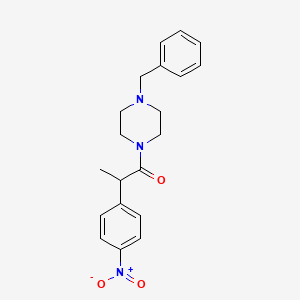
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)
![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
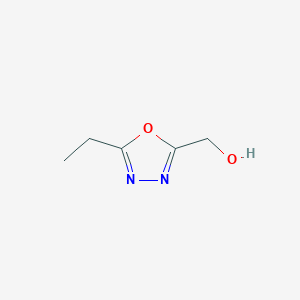
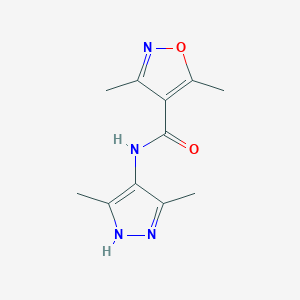
![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)